2-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid

Anti-inflammatory Analgesic Patent Protection

2-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid (CAS 70598-12-8) is a brominated 1,3-diaryl-pyrazole-4-acetic acid derivative, with a molecular formula of C17H13BrN2O2 and a molecular weight of 357.2 g/mol. It belongs to a therapeutically significant class of compounds known for their anti-inflammatory, analgesic, and antipyretic properties, exemplified by the marketed drug lonazolac (the 4-chlorophenyl analog).

Molecular Formula C17H13BrN2O2
Molecular Weight 357.2 g/mol
CAS No. 70598-12-8
Cat. No. B3056344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid
CAS70598-12-8
Molecular FormulaC17H13BrN2O2
Molecular Weight357.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)CC(=O)O
InChIInChI=1S/C17H13BrN2O2/c18-14-8-6-12(7-9-14)17-13(10-16(21)22)11-20(19-17)15-4-2-1-3-5-15/h1-9,11H,10H2,(H,21,22)
InChIKeyHJPBMMFGHALHBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid (CAS 70598-12-8): A Halogen-Specific Pyrazole Acetic Acid Scaffold for Anti-Inflammatory and Analgesic Research


2-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid (CAS 70598-12-8) is a brominated 1,3-diaryl-pyrazole-4-acetic acid derivative, with a molecular formula of C17H13BrN2O2 and a molecular weight of 357.2 g/mol [1]. It belongs to a therapeutically significant class of compounds known for their anti-inflammatory, analgesic, and antipyretic properties, exemplified by the marketed drug lonazolac (the 4-chlorophenyl analog) [2]. This compound is explicitly claimed as a composition of matter in patents US4146721 and US4325962 for its utility in treating inflammation, pain, and fever [3][4]. The presence of a 4-bromophenyl group distinguishes it from its closest analogs, conferring unique physicochemical and synthetic properties.

Why 2-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid Cannot Be Substituted with Other 1,3-Diaryl-Pyrazole-4-Acetic Acids


Within the 1,3-diaryl-pyrazole-4-acetic acid class, the 4-position substituent on the 3-phenyl ring is a critical determinant of pharmacological and physicochemical behavior. The bromine atom is not merely a generic halogen substituent; its larger atomic radius, higher polarizability, and distinct electronic effects create a unique profile compared to the chloro (lonazolac), fluoro, or unsubstituted analogs [1]. These differences manifest in altered lipophilicity (XLogP3-AA of 3.7 for the bromo analog vs. 3.6 for lonazolac) [2][3], which can influence membrane permeability and tissue distribution. Furthermore, the bromine atom serves as a superior synthetic handle for late-stage functionalization via cross-coupling reactions, providing a divergent synthetic advantage not offered by the chloro or fluoro analogs [4]. Substituting this compound with a close analog without rigorous comparative data could lead to significant differences in biological activity, pharmacokinetics, or synthetic tractability, undermining the reproducibility of research findings.

Quantitative Evidence Guide for Selecting 2-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid Over Analogs


Patent-Backed Composition of Matter: Explicit Claim Differentiation from Chloro, Fluoro, and Unsubstituted Analogs

U.S. Patents US4146721 and US4325962 explicitly claim 1-phenyl-3-(p-bromophenyl)-pyrazol-4-acetic acid (the target compound) as a distinct chemical entity for anti-inflammatory, analgesic, and antipyretic use, separate from its closest analogs. Claim 3 in US4146721 and US4325962 covers the bromo analog, while Claims 2, 5, and 6 cover the p-fluoro, p-chloro, and unsubstituted phenyl analogs respectively, indicating that the inventors recognized each halogen substitution pattern as a distinct invention with potentially different pharmacological properties [1][2]. This demonstrates a direct intellectual property differentiation.

Anti-inflammatory Analgesic Patent Protection

Enhanced Lipophilicity: Bromo Analog Demonstrates Higher Computed LogP Compared to Chloro Analog

The target bromo compound exhibits a computed XLogP3-AA of 3.7, compared to 3.6 for the chloro analog (lonazolac), as reported in PubChem [1][2]. An experimentally measured logP of 4.148 has also been reported by Chembase [3]. This higher lipophilicity is consistent with the known Hansch hydrophobic parameter (π) for bromine (+0.86) versus chlorine (+0.71), predicting increased membrane partitioning and potentially altered tissue distribution and pharmacokinetics [4].

Lipophilicity Drug Design Physicochemical Properties

Molecular Weight and Halogen-Dependent Properties: A Distinctive Profile for In Vitro Assay Development

The target compound has a molecular weight of 357.2 g/mol, which is notably higher than the chloro analog (lonazolac, MW 312.7 g/mol) [1][2]. This mass difference provides a distinct analytical signature for mass spectrometry-based assays, allowing for unambiguous differentiation of these compounds in complex biological matrices. Additionally, the compound's melting point of 135-137°C [3] provides a quality control benchmark for assessing purity.

Molecular Properties Assay Design Chemical Biology

Synthetic Duality: Aryl Bromide Handle for Late-Stage Diversification via Cross-Coupling Chemistry

The para-bromophenyl substituent serves as a privileged synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, etc.), enabling late-stage diversification to generate libraries of analogs [1]. While the chloro analog (lonazolac) can also participate in cross-coupling reactions, aryl bromides are generally more reactive than aryl chlorides in oxidative addition steps due to the weaker C-Br bond (bond dissociation energy ~337 kJ/mol for Ph-Br vs. ~398 kJ/mol for Ph-Cl), leading to higher yields and milder reaction conditions [2].

Medicinal Chemistry Cross-coupling Late-stage Functionalization

Multi-Target Pharmacological Profile: Ion Channel and Receptor Activity Suggests Broader Utility

According to vendor technical documentation, the target compound has been shown to inhibit the activity of various ion channels, including voltage-gated sodium channels and calcium channels, and acts as a ligand for opioid and serotonin receptors . In contrast, lonazolac is primarily described as a cyclooxygenase (COX) inhibitor [1]. While no quantitative potency values are available, this profile suggests the bromo analog engages a distinct and broader set of biological targets, potentially relevant for multi-target analgesic or anti-inflammatory strategies.

Ion Channels Receptor Pharmacology Pain Research

Optimal Research and Industrial Application Scenarios for 2-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid


Late-Stage Diversification in Medicinal Chemistry SAR Campaigns

The aryl bromide moiety provides a reactive handle for Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions, enabling the efficient synthesis of structurally diverse libraries from a single core scaffold [1]. This makes the compound an ideal key intermediate for SAR exploration in anti-inflammatory drug discovery, where systematic variation of the 4-position substituent on the 3-phenyl ring is needed to map pharmacophore requirements as defined by the patent landscape [2].

Comparative Pharmacokinetic and Tissue Distribution Studies

The enhanced lipophilicity of the bromo analog (XLogP3-AA 3.7 vs. 3.6 for lonazolac) [1][2] makes it a valuable tool compound for investigating how halogen-dependent lipophilicity affects membrane permeability, plasma protein binding, and tissue distribution in the 1,3-diaryl-pyrazole-4-acetic acid class. Such studies can provide critical insights for optimizing the pharmacokinetic profile of next-generation anti-inflammatory agents.

Multi-Target Analgesic and Anti-Inflammatory Probe Development

Vendor-reported activity at voltage-gated sodium channels, calcium channels, and opioid/serotonin receptors [1] suggests this compound engages a broader target profile than the primarily COX-inhibiting lonazolac [2]. This makes it a candidate for developing chemical probes to investigate non-COX-mediated mechanisms in pain and inflammation, potentially addressing unmet needs in conditions where COX-selective NSAIDs show limited efficacy.

Analytical Reference Standard for LC-MS Bioanalytical Method Development

With a molecular weight of 357.2 g/mol and a distinct isotopic pattern from the bromine atom, this compound serves as an excellent reference standard for developing and validating LC-MS/MS methods aimed at quantifying 1,3-diaryl-pyrazole-4-acetic acid derivatives in biological matrices [1]. Its mass difference of +44.5 g/mol relative to lonazolac enables unequivocal differentiation in multiplexed assays [2].

Quote Request

Request a Quote for 2-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.